molecular formula C24H23N5O3 B2827648 3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896292-49-2

3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2827648
CAS No.: 896292-49-2
M. Wt: 429.48
InChI Key: HPFIUDAPCZJNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused imidazole-purine core with substitutions at positions 1, 3, 7, and 7. Key structural features include:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
  • 3-(3-Hydroxypropyl) chain: Improves water solubility compared to non-polar alkyl or methoxy substituents.
  • 7-Phenyl and 8-(p-tolyl) groups: Influence receptor binding affinity and selectivity, with the p-tolyl moiety contributing to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

2-(3-hydroxypropyl)-4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-9-11-18(12-10-16)29-19(17-7-4-3-5-8-17)15-28-20-21(25-23(28)29)26(2)24(32)27(22(20)31)13-6-14-30/h3-5,7-12,15,30H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFIUDAPCZJNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights critical differences in substituents and their biological/physical implications:

Compound Name / ID Key Substituents Biological Activity/Properties References
Target Compound 3-(3-Hydroxypropyl), 1-methyl, 7-phenyl, 8-(p-tolyl) Hypothesized balanced solubility (hydroxypropyl) and receptor affinity (aryl groups)
8-(3-Methoxypropyl)-7-{4-[(3-methoxypropyl)amino]phenyl}-1,3-dimethyl analog () 3-Methoxypropyl, 7-(aminophenyl) Likely reduced solubility due to methoxy groups; enhanced binding via amino-phenyl interaction
8-Piperazinyl-caffeinyl-triazolylmethyl hybrid () Piperazinyl group at position 8 Improved water solubility and kinase inhibition (e.g., IC₅₀ < 1 µM for specific targets)
8-(2-Methoxyphenyl)-7-p-cyanophenyl derivative () 2-Methoxyphenyl, p-cyanophenyl Enhanced selectivity for tyrosine kinases via electron-withdrawing cyano group
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl) derivative () Bulky dihydroisoquinolinyl group High 5-HT₁A/D₂ receptor affinity (Ki < 10 nM) and PDE4B1 inhibition
8-Butyl-7-(2-(trifluoromethyl)phenyl) analog () Trifluoromethylphenyl at position 7 Increased metabolic stability and potency (e.g., 15% yield, likely due to CF₃ group)
8-(3-(1H-Imidazol-1-yl)propyl) derivative () Imidazolylpropyl side chain Water-soluble adenosine receptor antagonist (IC₅₀ ~ 100 nM for A₂A receptors)

Key Research Findings

Receptor Affinity: The 8-(p-tolyl) group in the target compound may mimic the 8-aryl substituents in and , which show high affinity for serotonin (5-HT) and dopamine receptors. However, bulky groups like dihydroisoquinolinyl () further enhance receptor interactions . Hydroxypropyl at position 3 likely reduces logP compared to methoxypropyl (), improving solubility without compromising binding .

Kinase Inhibition: Piperazinyl substituents () enhance solubility and kinase selectivity, suggesting that the target compound’s hydroxypropyl group may offer a middle ground between hydrophilicity and potency .

PDE Modulation: The dihydroisoquinolinyl derivative () inhibits PDE4B1 at nanomolar concentrations, implying that the target compound’s 7-phenyl-8-(p-tolyl) arrangement may retain moderate PDE activity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, particularly to verify substituent positions on the imidazo[2,1-f]purine core. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like the hydroxypropyl moiety. High-resolution MS (HRMS) is critical for precise molecular formula determination. These methods are standard for structural validation of xanthine derivatives, as demonstrated in the synthesis of analogous compounds .

Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors under acidic/basic conditions to form the imidazo[2,1-f]purine core, followed by functionalization at positions 3 and 7. Reaction parameters like solvent polarity (e.g., dichloromethane vs. ethanol), temperature (60–80°C), and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield. For example, controlled alkylation of the hydroxypropyl group requires anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are critical for assessing purity during synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity (>95%). Thin-Layer Chromatography (TLC) provides rapid qualitative checks. Differential Scanning Calorimetry (DSC) detects polymorphic impurities, while elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational modeling predict adenosine receptor binding affinity and guide structural optimization?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with adenosine receptor subtypes (A₁, A₂ₐ). Ligand efficiency metrics (e.g., binding energy ΔG) prioritize derivatives. Free-energy perturbation (FEP) calculations quantify substituent effects, such as the p-tolyl group’s hydrophobic interactions. Virtual screening using ChemAxon’s ADME predictors identifies drug-like candidates, balancing logP and polar surface area for blood-brain barrier penetration .

Q. What strategies resolve contradictory data on receptor selectivity between serotonin (5-HT) and adenosine receptors?

  • Methodological Answer : Orthogonal assays are required:

  • Radioligand binding assays (e.g., [³H]CGS21680 for A₂ₐ, [³H]8-OH-DPAT for 5-HT₁ₐ) quantify IC₅₀ values.
  • Functional assays (e.g., cAMP modulation for adenosine receptors, Ca²⁺ flux for 5-HT) confirm activity.
  • Structural analysis via X-ray crystallography or cryo-EM identifies binding pocket interactions. Contradictions may arise from assay conditions (e.g., buffer pH, Mg²⁺ concentration) or receptor isoform variability .

Q. How do modifications at the 3-hydroxypropyl or p-tolyl positions alter pharmacokinetic properties?

  • Methodological Answer :

  • 3-Hydroxypropyl : Introducing polar groups enhances solubility (logS) but may reduce membrane permeability. Pharmacokinetic studies in rodent models show increased renal clearance with hydroxypropyl derivatives.
  • p-Tolyl : Methyl substitution improves metabolic stability (CYP3A4 resistance) but may increase plasma protein binding. Comparative SAR studies with fluorophenyl or methoxyphenyl analogs reveal trade-offs between bioavailability and half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

  • Methodological Answer : Standardize assay protocols (e.g., cell lines, incubation time) and validate with reference compounds (e.g., theophylline for adenosine receptors). Use consensus datasets like ChEMBL to cross-validate values. Meta-analyses can identify outliers due to experimental variability (e.g., ligand purity, receptor density) .

Comparative Structural Analysis

Analog Substituents Notable Activity Source
1,7-Dimethyl derivative8-BenzylaminoAdenosine receptor antagonist (Ki = 12 nM)
5-Fluoroquinazolinone8-(4-Chlorophenyl)PI3Kδ inhibition (IC₅₀ = 0.8 µM)
Target compound3-Hydroxypropyl, p-TolylEnhanced A₂ₐ selectivity (ΔΔG = -2.1 kcal/mol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.